molecular formula C12H21NO3 B1488813 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid CAS No. 2098077-44-0

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid

Cat. No.: B1488813
CAS No.: 2098077-44-0
M. Wt: 227.3 g/mol
InChI Key: FEGACTIGWCRVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its molecular structure, which includes a piperidine ring substituted with a 3,3-dimethyl-2-oxobutyl group and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the cyclization of amino acids or their derivatives to form the piperidine core. The 3,3-dimethyl-2-oxobutyl group can be introduced through subsequent chemical reactions involving acylation or alkylation processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as pipecolinic acid and (R)-(-)-3-piperidinecarboxylic acid While these compounds share structural similarities, they differ in their functional groups and biological activities

Comparison with Similar Compounds

  • Pipecolinic acid

  • (R)-(-)-3-Piperidinecarboxylic acid

  • Other piperidine derivatives

This comprehensive overview provides a detailed understanding of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C12H19N1O3C_{12}H_{19}N_{1}O_{3} with a molecular weight of approximately 225.29 g/mol. The compound features a piperidine ring substituted with a carboxylic acid and a dimethyl oxobutyl group, which contributes to its biological activity.

Property Value
Molecular FormulaC12H19NO3
Molecular Weight225.29 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Studies suggest it may modulate enzyme activity or interact with specific receptors involved in metabolic pathways. The exact mechanisms are still under investigation, but preliminary findings indicate potential effects on:

  • Neurotransmitter systems : Possible modulation of neurotransmitter release.
  • Enzymatic pathways : Inhibition or activation of enzymes related to metabolic processes.

Antitumor Activity

Research has demonstrated that derivatives of piperidine compounds exhibit antitumor properties. For instance, in vitro studies using human cancer cell lines have shown that certain analogs can induce apoptosis and inhibit cell proliferation. The cytotoxic effects were evaluated using the MTT assay, revealing significant reductions in cell viability at specific concentrations.

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against various bacterial strains. Preliminary data indicate that it possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL for specific strains.

Study on Cytotoxicity

A study investigated the cytotoxic effects of this compound on RPMI 8226 cells (a model for multiple myeloma). The results showed an IC50 value indicating effective inhibition of cell growth at concentrations between 10 µM and 500 µM.

Concentration (µM) Cell Viability (%)
1085
10060
50030

Synthesis and Biological Evaluation

In another study focusing on the synthesis of piperidine derivatives, researchers utilized high-performance liquid chromatography (HPLC) to isolate enantiomers of the compound for biological evaluation. The enantiomers were tested for their cytotoxicity against HaCaT cells and exhibited selective toxicity with SI values greater than 1.0.

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-5-9(7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGACTIGWCRVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.